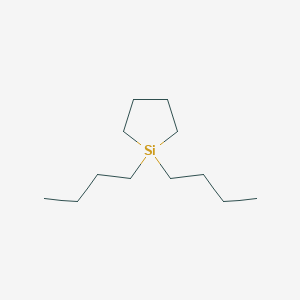![molecular formula C25H22ClO3P B14707287 {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride CAS No. 18812-25-4](/img/structure/B14707287.png)
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of 5-(methoxycarbonyl)furan-2-ylmethyl chloride with triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chloride ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of phosphonium salts .
Scientific Research Applications
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium group. This group can participate in nucleophilic substitution reactions, forming stable intermediates that can further react to yield desired products. The furan ring and methoxycarbonyl group also contribute to its reactivity and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium bromide: Similar structure but with a bromide ion instead of chloride.
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium iodide: Similar structure but with an iodide ion instead of chloride.
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium fluoride: Similar structure but with a fluoride ion instead of chloride.
Uniqueness
The presence of the chloride ion makes it particularly suitable for nucleophilic substitution reactions, while the furan ring and methoxycarbonyl group enhance its versatility in organic synthesis .
Properties
CAS No. |
18812-25-4 |
|---|---|
Molecular Formula |
C25H22ClO3P |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
(5-methoxycarbonylfuran-2-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H22O3P.ClH/c1-27-25(26)24-18-17-20(28-24)19-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-18H,19H2,1H3;1H/q+1;/p-1 |
InChI Key |
KTGREZCEIJRYCP-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


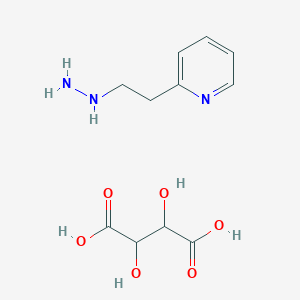
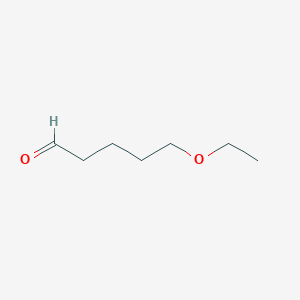
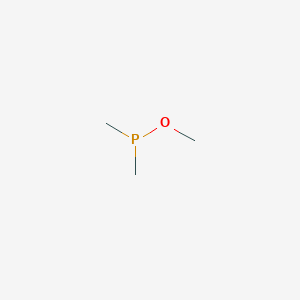
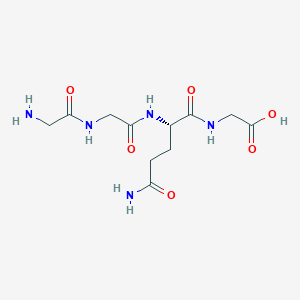

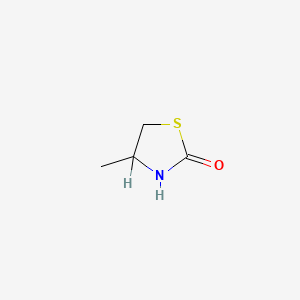
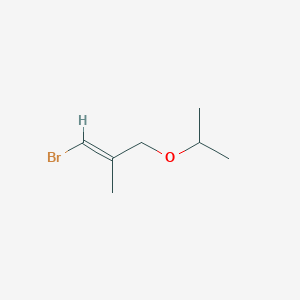




![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
